molecular formula C13H18F3N3O B2988977 N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine CAS No. 2197892-36-5

N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine

Cat. No. B2988977
CAS RN: 2197892-36-5
M. Wt: 289.302
InChI Key: RBAGCSYLABMBEC-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as "compound X" and has been found to have various applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrimidine Linked Heterocyclics : Research demonstrated the synthesis of compounds with pyrimidine structures for evaluating their insecticidal and antibacterial potential. The study emphasizes the utility of microwave irradiative cyclocondensation for synthesizing N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide derivatives, showcasing the compound's role in creating bioactive molecules (Deohate & Palaspagar, 2020).
  • Crystal Structure Elucidation : The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was determined, providing insights into the molecular interactions and packing of pyrimidine derivatives in solid-state, aiding in understanding the structural basis for their biological or catalytic activity (Repich et al., 2017).

Biological and Catalytic Applications

  • Antimicrobial and Antifungal Activities : Various studies have synthesized pyrimidine derivatives to assess their biological activities. Notably, compounds demonstrating significant antimicrobial and antifungal effects against various pathogens were identified, highlighting the therapeutic potential of such chemical entities in addressing microbial resistance (Sirakanyan et al., 2021; Jafar et al., 2017).
  • Enantioselective Catalysis : Research into chiral primary amines containing pyrimidin-2-yl units has shown their effectiveness as organocatalysts in enantioselective conjugate addition reactions. This application is critical for synthesizing compounds with high optical purity, essential in pharmaceuticals and fine chemicals (Vizcaino‐Milla et al., 2015).

Material Science and Chemistry

  • Synthesis of Trifluoromethylated Analogues : The synthesis of trifluoromethylated analogues of dihydroorotic acid demonstrates the compound's utility in creating fluorinated derivatives, which are valuable in medicinal chemistry and agrochemicals due to their enhanced biological activity and stability (Sukach et al., 2015).

Theoretical and Experimental Investigations

  • Kinetic and Mechanistic Studies : Kinetic studies on the oxidation of substituted azinyl formamidines by alkaline permanganate provide valuable insights into the reactivity and mechanism of transformations involving pyrimidin-2-yl derivatives. Such studies are crucial for understanding the fundamental processes in organic synthesis and catalysis (Fawzy & Shaaban, 2014).

properties

IUPAC Name

N,N-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O/c1-19(2)9-3-5-10(6-4-9)20-12-17-8-7-11(18-12)13(14,15)16/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAGCSYLABMBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)OC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine

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